molecular formula C28H34O6 B190417 Deoxygedunin CAS No. 21963-95-1

Deoxygedunin

Cat. No.: B190417
CAS No.: 21963-95-1
M. Wt: 466.6 g/mol
InChI Key: VOUDTVRGPAGHGA-SQIPALKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Deoxygedunin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Properties

21963-95-1

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate

InChI

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1

InChI Key

VOUDTVRGPAGHGA-SQIPALKSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C

21963-95-1

synonyms

deoxygedunin

Origin of Product

United States

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